molecular formula C18H15FN2O3S2 B2949171 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)sulfonylacetamide CAS No. 892032-43-8

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)sulfonylacetamide

Cat. No. B2949171
CAS RN: 892032-43-8
M. Wt: 390.45
InChI Key: SAHZSNYIVOZHPP-UHFFFAOYSA-N
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Description

“N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)sulfonylacetamide” is a thiazole derivative . Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen . They are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .


Synthesis Analysis

The synthesis of similar thiazole derivatives often involves the reaction of precursors under certain conditions . For example, the compound “N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine” was synthesized by reacting the precursors 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions .


Molecular Structure Analysis

The molecular structure of thiazole derivatives can be confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .


Chemical Reactions Analysis

Thiazole derivatives have been investigated for their antitubercular activity against M. tuberculosis H37Rv strain . The activity of these compounds can be comparable to standard drugs like rifampicin and isoniazid .


Physical And Chemical Properties Analysis

Thiazoles resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .

Scientific Research Applications

Antimicrobial Agents

Compounds incorporating the sulfamoyl moiety, akin to N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)sulfonylacetamide, have been synthesized for their potential as antimicrobial agents. One study synthesized new heterocyclic compounds showing promising in vitro antibacterial and antifungal activities, highlighting their potential use as antimicrobial agents (Darwish et al., 2014).

Antitumor Activities

Sulfonamide derivatives have been explored for their cytotoxic activities against various cancer cell lines, demonstrating potential therapeutic applications. Research into sulfonamide derivatives with various moieties has shown potent anticancer activity against breast and colon cancer cell lines, suggesting these compounds as promising candidates for cancer therapy (Ghorab et al., 2015). Additionally, derivatives have shown anticonvulsant activity, indicating their utility in treating neurological disorders (Farag et al., 2012).

Material Science

In the realm of material science, novel fluorinated polyamides containing sulfone moieties have been developed, showcasing high thermal stability and potential applications in advanced material technologies. These materials exhibit excellent properties suitable for use in high-performance applications, including fuel cell membranes and other technologically significant areas (Liu et al., 2013).

Future Directions

Thiazole derivatives have shown promise in various areas of medicinal chemistry, including the treatment of microbial infections and cancer . Future research could focus on synthesizing new thiazole derivatives and studying their pharmacological activities.

properties

IUPAC Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3S2/c1-12-2-8-15(9-3-12)26(23,24)11-17(22)21-18-20-16(10-25-18)13-4-6-14(19)7-5-13/h2-10H,11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAHZSNYIVOZHPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)sulfonylacetamide

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